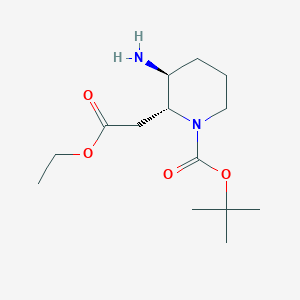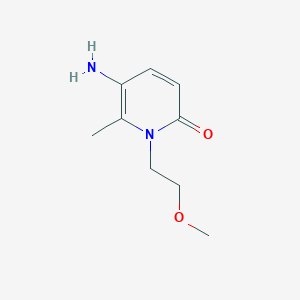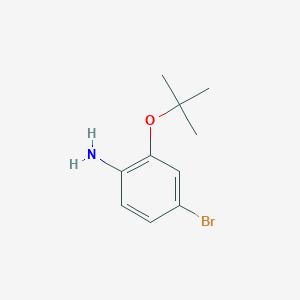
tert-Butyl(2R,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2R,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2R,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the amino group, and the addition of the tert-butyl and ethoxy groups. Common reagents used in these reactions include tert-butyl chloroformate, ethyl chloroformate, and various amines. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(2R,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl(2R,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic certain biological molecules, making it useful in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl(2R,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(2R,3S)-3-amino-2-(2-hydroxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl(2R,3S)-3-amino-2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl(2R,3S)-3-amino-2-(2-propoxy-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl(2R,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct reactivity and biological activity compared to similar compounds. Its ethoxy group, in particular, provides different steric and electronic properties, influencing its interactions with molecular targets.
Propiedades
Fórmula molecular |
C14H26N2O4 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
tert-butyl (2R,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(15)7-6-8-16(11)13(18)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3/t10-,11+/m0/s1 |
Clave InChI |
KMXVFFHYOKBDLV-WDEREUQCSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H]1[C@H](CCCN1C(=O)OC(C)(C)C)N |
SMILES canónico |
CCOC(=O)CC1C(CCCN1C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)



![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
![2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)




